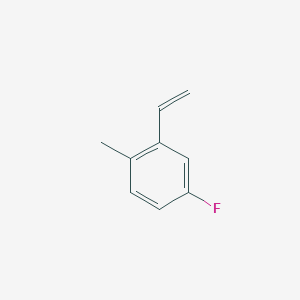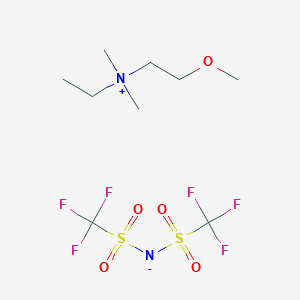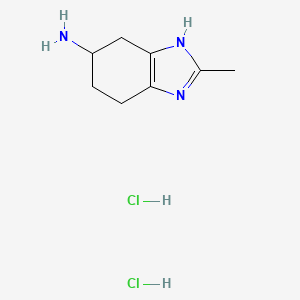![molecular formula C12H15ClN2 B1450595 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride CAS No. 1803607-15-9](/img/structure/B1450595.png)
1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
Übersicht
Beschreibung
1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride is a chemical compound with a molecular formula of C12H15ClN2. It is a derivative of azepinoindole, a class of compounds that contain a seven-membered azepine ring fused to an indole ring .
Molecular Structure Analysis
The molecular weight of 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride is 222.71 g/mol. The compound has a chlorine atom, which is likely responsible for its hydrochloride form .Wissenschaftliche Forschungsanwendungen
Gastric Ulcer Prevention
The compound 3,4,5-Trihydroxy-N 0-[(2-methyl-1H-indol-3-yl)-methylidene] benzohydrazide (TIBH), a derivative of indole, demonstrated potential in preventing gastric ulcers. In an animal study, TIBH increased mucus secretion, decreased gastric acidity, modulated protein expressions favorably, reduced lipid peroxidation, and increased Superoxide dismutase (SOD) activity in gastric tissue. These findings suggest TIBH's protective role against HCl/Ethanol-triggered gastric ulcers (Tayeby et al., 2017).
Estrogen Receptor Interaction
Indole derivatives were found to have significant binding affinities to the calf uterine estrogen receptor and exhibited estrogen antagonistic activities. Specifically, compounds with a hexamethylene chain between the indole and amino nitrogen atoms showed high relative binding affinity and acted as nonsteroidal pure antiestrogens (von Angerer et al., 1990).
Central Nervous System Activities
A study on rhesus monkeys indicated that derivatives of phenethylamine, including compounds related to 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride, reduced food intake without causing central stimulation. This suggests potential applications in appetite suppression and weight management (Tang & Kirch, 2004).
Serotonin Agonist Activity and Bioisosterism
Compounds resembling the structure of 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride were studied for their serotonin agonist activity. Thienopyrroles were evaluated as potential bioisosteres for N,N-dimethyltryptamine (DMT) and showed significant binding affinity to serotonin receptors, indicating the importance of the indole nucleus for receptor binding and behavior-modifying effects (Blair et al., 1999).
Metabolic Activation and Carcinogenesis
Studies have shown the metabolic activation of certain indole derivatives can result in selective binding in endothelial cells, indicating potential implications in carcinogenesis and mutagenicity (Brittebo & Brandt, 1994).
Analgesic and Anti-inflammatory Activities
Indole derivatives have demonstrated potential analgesic and anti-inflammatory activities, providing insights into their therapeutic applications. Certain derivatives showed significant biological activities and were considered as alternatives to traditional anti-inflammatory and pain management medications (Kawashima et al., 1986).
Eigenschaften
IUPAC Name |
1,2,3,4,5,6-hexahydroazepino[4,3-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-2-5-11-9(4-1)10-8-13-7-3-6-12(10)14-11;/h1-2,4-5,13-14H,3,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGDPVDTQIUKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C3=CC=CC=C3N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride | |
CAS RN |
1803607-15-9 | |
| Record name | Azepino[4,3-b]indole, 1,2,3,4,5,6-hexahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803607-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



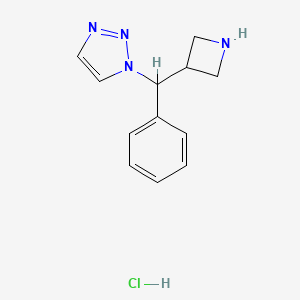
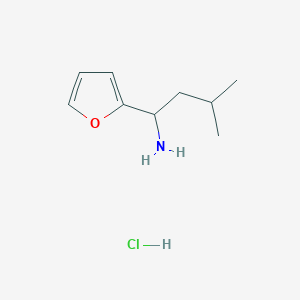
![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride](/img/structure/B1450517.png)
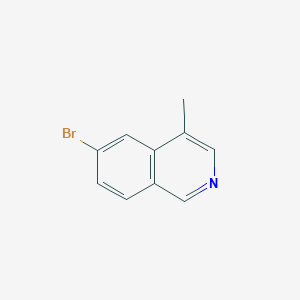
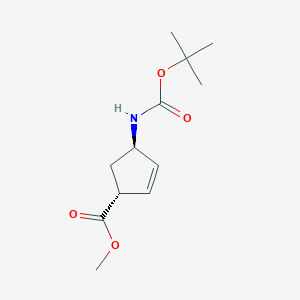
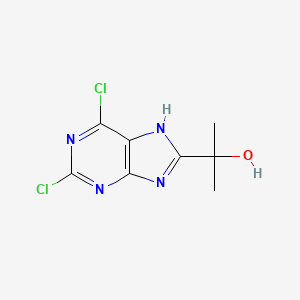
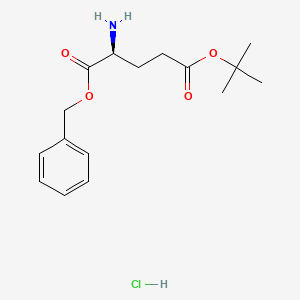
![Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1450524.png)
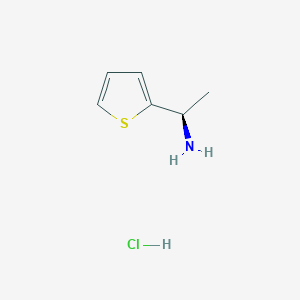
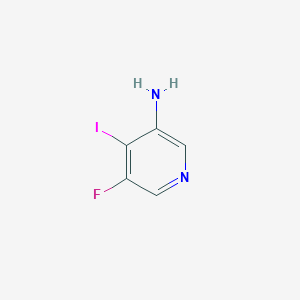
![3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1450529.png)
